Juanislamin

Description

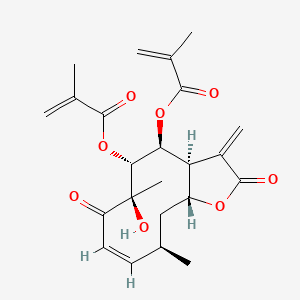

Structure

2D Structure

3D Structure

Properties

CAS No. |

75628-10-3 |

|---|---|

Molecular Formula |

C23H28O8 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-5-(2-methylprop-2-enoyloxy)-2,7-dioxo-3a,4,5,10,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C23H28O8/c1-11(2)20(25)30-18-17-14(6)22(27)29-15(17)10-13(5)8-9-16(24)23(7,28)19(18)31-21(26)12(3)4/h8-9,13,15,17-19,28H,1,3,6,10H2,2,4-5,7H3/b9-8-/t13-,15+,17-,18-,19+,23-/m0/s1 |

InChI Key |

TXWWBAZJPNQNMZ-SNUAIDGUSA-N |

Isomeric SMILES |

C[C@@H]/1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)/C=C1)(C)O)OC(=O)C(=C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C(C(C(=O)C=C1)(C)O)OC(=O)C(=C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Isolation and Purification Methodologies for Juanislamin

Extraction Techniques from Plant Biomass

The initial step in obtaining Juanislamin involves its extraction from the leaves of Calea urticifolia, a plant recognized for its traditional use and as a source of bioactive compounds. mdpi.comnih.gov The established method for this process is solvent extraction, a common and effective technique for isolating phytochemicals from plant material.

Specifically, a dichloromethane (B109758) extract is prepared by macerating a significant quantity of the plant's leaves. mdpi.comnih.gov In one documented isolation, 6.7 kg of leaves were processed to yield 300 g of the crude dichloromethane extract. mdpi.comnih.gov This extract serves as the starting material for the subsequent purification steps. The choice of dichloromethane as the solvent is crucial, as it effectively solubilizes this compound and other related compounds from the plant matrix. The dichloromethane extract has been shown to be the most active in bioassays compared to extracts obtained with other solvents like methanol (B129727) or hexane (B92381). scialert.net

Table 1: Extraction of this compound from Calea urticifolia

| Plant Material | Amount of Biomass | Extraction Solvent | Amount of Crude Extract |

|---|

Chromatographic Separation Strategies for Compound Enrichment

Following extraction, the crude dichloromethane extract, which contains a complex mixture of compounds, undergoes chromatographic separation to isolate and enrich this compound. mdpi.com Column chromatography is the primary technique employed for this purpose. mdpi.comnih.gov This method separates compounds based on their differential adsorption to a stationary phase, allowing for the selective elution of the target molecule. nih.gov

In a typical procedure, 300 g of the crude extract is subjected to column chromatography. mdpi.com The separation is achieved using an elution system based on hexane and varying proportions of hexane/dichloromethane mixtures. mdpi.comnih.gov The fractions are collected sequentially, and those containing this compound are identified. Specifically, the compound is eluted in fractions 80–90 when a 5:5 mixture of hexane and dichloromethane is used as the mobile phase. mdpi.com From this process, 1.5 g of white crystals of this compound can be obtained, demonstrating the effectiveness of this chromatographic strategy for its enrichment. mdpi.comnih.gov

Table 2: Column Chromatography Parameters for this compound Purification

| Stationary Phase | Mobile Phase System | Target Fractions | Elution Composition | Yield of Pure Compound |

|---|

Purity Assessment and Analytical Characterization Techniques

Once the white crystalline solid is obtained, its purity and chemical identity must be rigorously confirmed. The primary methods used for the analytical characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov

The identification of the isolated compound as this compound is achieved by comparing its ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) spectra with previously published data for the compound. mdpi.comnih.gov These spectroscopic techniques provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. A match between the spectra of the isolated compound and the reference data confirms the successful isolation and purification of this compound. The crystalline nature of the final product also suggests a high degree of purity.

Structural Elucidation and Conformational Analysis of Juanislamin

Application of Advanced Spectroscopic Techniques for Molecular Architecture Determination

The determination of the molecular framework of juanislamin was accomplished through the integrated application of several spectroscopic methods. The primary structure, or the sequence of atomic connections, was established mainly through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Initial identification of this compound from plant extracts involves chromatographic separation, yielding the compound as white crystals. mdpi.com Subsequent structural analysis begins with determining the molecular formula. While the original isolation papers are foundational, modern analyses would employ High-Resolution Mass Spectrometry (HRESIMS) to obtain a precise mass, which for related compounds has been used to confirm the molecular formula. uoa.gr

Infrared (IR) spectroscopy provides crucial information about the functional groups present. For this compound, IR spectra would confirm the presence of key functionalities such as hydroxyl (-OH) groups and, notably, the carbonyl (C=O) groups associated with its lactone ring and ester moiety. researchgate.net

The core of the structural elucidation lies in one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

¹H-NMR (Proton NMR): This technique reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C-NMR (Carbon-13 NMR): This provides a count of the non-equivalent carbon atoms in the molecule. The identification of this compound is often confirmed by comparing its ¹H and ¹³C-NMR spectral data with previously published and verified values. mdpi.com A database of assigned ¹³C-NMR spectra for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), serves as a key reference. uni-plovdiv.bg

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular puzzle. COSY identifies proton-proton coupling networks, HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the definitive connection of all molecular fragments. uoa.grscielo.br

Table 1: Assigned ¹³C-NMR Spectroscopic Data for this compound (Data sourced from a spectral database, recorded in CDCl₃ at 100 MHz) uni-plovdiv.bg

| Carbon Atom | Chemical Shift (δ) in ppm |

| 2 | 166.4 |

| 3 | 136.3 |

| 3a | 48.9 |

| 4 | 73.1 |

| 5 | 78.4 |

| 6 | 76.9 |

| 7 | 210.1 |

| 8 | 130.4 |

| 9 | 38.6 |

| 10 | 35.8 |

| 11 | 24.7 |

| 11a | 55.4 |

| 12 (CH₃) | 18.2 |

| 13 (CH₂) | 126.7 |

| 14 (CH₃) | 27.0 |

| 15 (CH₃) | 21.6 |

| 1' (C=O) | 170.1 |

| 2' (C) | 139.6 |

| 3' (CH₂) | 125.8 |

| 4' (CH₃) | 18.4 |

Stereochemical Assignment and Chirality Aspects

With a complex structure featuring multiple stereocenters, determining the relative and absolute stereochemistry of this compound is a critical challenge. The established IUPAC name, [(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-5-(2-methylprop-2-enoyloxy)carbonyl-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydrocyclodeca[b]furan-5-yl] 2-methylacrylate, precisely defines the configuration at each chiral center. mdpi.com

The relative configuration is typically deduced using 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space, even if they are not directly connected through bonds. For germacrane-type sesquiterpenes, NOESY difference spectroscopy can show clear effects between specific protons, allowing for the assignment of their relative orientation (e.g., whether they are on the same face or opposite faces of the ring system). uoa.gr For instance, observing a NOESY correlation between a methyl group and a ring proton would indicate they are on the same side of the molecule (cis-orientation).

Determining the absolute configuration (the actual R/S assignment) is more complex and often requires chiroptical methods or X-ray crystallography.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, often compared with spectra predicted by computational methods like time-dependent density functional theory (TD-DFT), can be used to assign the absolute configuration. researchgate.netuoa.gr

Conformational Preferences and Dynamics Studies

This compound is built upon a ten-membered germacrane (B1241064) ring, a structural motif known for its significant conformational flexibility. mdpi.com Unlike smaller, more rigid five- or six-membered rings, ten-membered rings can adopt a variety of shapes (conformations), and the molecule often exists as an equilibrium of several low-energy conformers.

The study of these conformational preferences is crucial as the biological activity of a molecule is dictated by its three-dimensional shape. Information about the dominant conformation in solution is primarily derived from ¹H-NMR data, specifically the coupling constants (J-values) between protons and NOESY correlations. The magnitude of J-values is related to the dihedral angle between coupled protons, providing geometric constraints that help define the ring's shape.

The (8Z) descriptor in the IUPAC name refers to the cis-geometry of the double bond within the ten-membered ring, which is a key structural feature that limits the number of possible stable conformations. mdpi.com Modern approaches to understanding the conformational landscape of flexible molecules like this compound often involve computational chemistry. Quantum mechanical calculations are used to model different possible conformations, calculate their relative energies, and predict NMR parameters. These predicted parameters are then compared with experimental data to identify the most likely conformation or mixture of conformations present in solution. researchgate.net

Biosynthesis and Metabolic Pathways of Juanislamin

Proposed Precursor Compounds and Enzymatic Transformations

The biosynthesis of sesquiterpene lactones is believed to begin with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . These five-carbon units are synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Three of these five-carbon units are condensed to form the 15-carbon molecule farnesyl pyrophosphate (FPP) . FPP is a critical branch-point intermediate in terpenoid biosynthesis. The formation of the characteristic germacrane (B1241064) skeleton of which Juanislamin is a derivative, is proposed to be initiated by the cyclization of FPP. This reaction is catalyzed by a class of enzymes known as terpene synthases or cyclases. Specifically, (+)-germacrene A synthase is thought to catalyze the conversion of FPP to (+)-germacrene A .

Following the formation of the germacrene A scaffold, a series of oxidative modifications are thought to occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs). The proposed steps include:

Hydroxylation of the isopropenyl side chain of germacrene A.

Further oxidation to an aldehyde and then to a carboxylic acid, forming germacrene A acid .

Hydroxylation at specific positions on the carbocyclic ring.

Lactonization, which involves the formation of the characteristic lactone ring, a defining feature of sesquiterpene lactones. An enzyme known as costunolide synthase has been implicated in this step in other species.

The final, specific tailoring steps that would lead to the unique structure of this compound from a general germacranolide precursor remain unknown.

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms from precursor molecules to the final product, thereby elucidating a biosynthetic pathway. In such studies, plants or cell cultures are fed with precursors (like acetate (B1210297) or mevalonate) labeled with stable isotopes (e.g., ¹³C or ²H). The position of these labels in the final isolated natural product is then determined, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

A review of the scientific literature reveals no published isotopic labeling studies that have been conducted specifically to determine the biosynthetic pathway of this compound. Such studies would be essential to confirm the precursor molecules and the rearrangement steps involved in its formation.

Genetic and Molecular Biology Approaches to Biosynthetic Enzyme Identification

Modern molecular biology and genetics provide powerful tools for identifying the genes and enzymes responsible for the synthesis of natural products. Techniques such as transcriptomics (RNA-sequencing) of the source organism can identify genes that are highly expressed in the tissues where the compound of interest is produced. These candidate genes can then be functionally characterized by expressing them in a heterologous host (like yeast or E. coli) and testing the ability of the resulting enzyme to perform the expected chemical reaction.

There are no reports in the scientific literature of genetic or molecular biology studies on Calea urticifolia aimed at identifying the genes and enzymes involved in the biosynthesis of this compound. The identification of the specific terpene synthases, cytochrome P450s, and other tailoring enzymes would be necessary to fully understand the metabolic pathway leading to this compound.

Chemical Reactivity and Derivatization Strategies for Juanislamin

Functional Group Transformations and Reaction Mechanisms

The chemical reactivity of Juanislamin is largely dictated by its constituent functional groups, most notably the α,β-unsaturated carbonyl moiety, which is a key feature for its biological action. mdpi.com This electrophilic center is susceptible to nucleophilic attack, a common reaction pathway for this class of compounds.

One of the primary proposed reaction mechanisms for this compound's activity involves the Michael addition of biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. mdpi.com This covalent interaction can lead to the modulation of protein function, which may explain its observed biological effects.

A comparative analysis with related compounds isolated from the same source, such as 2,3-epoxythis compound, provides insights into potential functional group transformations. mdpi.com The presence of an epoxide in the latter suggests that the double bond in this compound is a site amenable to oxidation reactions.

Table 1: Key Functional Groups of this compound and Their Potential Transformations

| Functional Group | Potential Transformation | Reagent/Condition | Resulting Structure |

| α,β-Unsaturated Carbonyl | Michael Addition | Nucleophiles (e.g., Thiols) | Covalent Adduct |

| Alkene | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide (e.g., 2,3-epoxythis compound) |

| Ester (Lactone) | Hydrolysis | Acid or Base | Ring-opened Hydroxy Acid |

| Alkene | Dihydroxylation | Osmium Tetroxide | Diol |

Semi-synthetic Modifications and Analog Synthesis

The development of semi-synthetic analogs of this compound is a promising strategy to explore its structure-activity relationship and to optimize its therapeutic potential. By chemically modifying the this compound scaffold, it is possible to generate novel compounds with altered potency, selectivity, and pharmacokinetic profiles.

The synthesis of 2,3-epoxythis compound from this compound represents a straightforward semi-synthetic modification. This transformation can be achieved through standard epoxidation protocols. The resulting epoxide is also a reactive functional group that can undergo further reactions, such as ring-opening with various nucleophiles, to generate a diverse array of derivatives.

Further derivatization strategies could target the α,β-unsaturated carbonyl system. For instance, the addition of different thiols or amines via Michael addition would yield a library of analogs with varying substituents. The synthesis of these derivatives would be instrumental in elucidating the specific structural requirements for biological activity.

Table 2: Hypothetical Semi-synthetic Analogs of this compound

| Starting Material | Reaction Type | Reagent | Hypothetical Product |

| This compound | Epoxidation | m-CPBA | 2,3-epoxythis compound |

| This compound | Michael Addition | Cysteine | This compound-cysteine adduct |

| This compound | Lactone Reduction | LiAlH4 | Diol |

| 2,3-epoxythis compound | Epoxide Ring-opening | Methanol (B129727)/Acid | Methoxy-hydroxy derivative |

Theoretical Considerations of Chemical Reactivity Profiles

While specific theoretical studies on the chemical reactivity of this compound are not extensively reported in the available literature, its reactivity profile can be inferred from its molecular structure. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate various molecular descriptors that provide insights into its chemical behavior.

The α,β-unsaturated carbonyl group is expected to be the most electrophilic site in the molecule, making it the primary target for nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) is likely to be localized on this moiety, indicating its susceptibility to reaction with electron-rich species.

Furthermore, the calculation of the Fukui function could identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. It is anticipated that the β-carbon of the α,β-unsaturated system would exhibit a high value for the Fukui function for nucleophilic attack (f+).

Table 3: Predicted Reactivity Descriptors for this compound

| Reactivity Descriptor | Predicted Value/Location | Implication |

| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the double bonds and oxygen atoms | Sites for electrophilic attack |

| LUMO (Lowest Unoccupied Molecular Orbital) | Primarily localized on the α,β-unsaturated carbonyl system | Site for nucleophilic attack |

| Fukui Function (f+) | High value on the β-carbon of the enone system | Most probable site for nucleophilic attack |

| Electrostatic Potential | Negative potential around the carbonyl oxygen | Site for interaction with electrophiles/hydrogen bond donors |

Further theoretical investigations are warranted to construct a comprehensive chemical reactivity profile for this compound. Such studies would be invaluable for guiding the rational design of novel and more effective semi-synthetic derivatives.

Molecular Mechanisms of Biological Activities of Juanislamin

Investigation of Subcellular and Cellular Targets

The precise subcellular and cellular targets of Juanislamin are not yet fully elucidated. However, studies on its gastroprotective effects suggest that its mechanism of action is localized to the gastric mucosa. mdpi.comnih.gov The compound protects the gastric mucosa from ethanol-induced damage, implying an interaction with cellular components within this tissue to stimulate defense mechanisms or inhibit aggressive factors. mdpi.comwisdomlib.org Further research is required to pinpoint the specific organelles or cellular structures that this compound directly interacts with to exert its effects. The general challenge in nanomedicine is to understand how compounds like this compound are taken up by cells and where they are localized within subcellular compartments, as this determines their biological activity. nih.gov

Analysis of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by this compound is an area of active investigation. In the context of its gastroprotective activity, it has been shown to operate independently of several common signaling pathways typically involved in mucosal defense. mdpi.comnih.gov For instance, related sesquiterpene lactones have been shown to induce apoptosis through mechanisms that may involve the loss of mitochondrial membrane potential and the release of apoptosis-inducing factor (AIF), while not activating caspases. researchgate.net Another related compound was found to affect death-associated MAP kinase signaling. researchgate.net However, the specific signaling cascades directly modulated by this compound itself, apart from those explicitly excluded in the following sections, remain to be fully identified.

Mechanistic Studies on Specific Biochemical Interactions, excluding clinical effects

Detailed mechanistic studies have been conducted to understand the specific biochemical interactions of this compound. These investigations have primarily focused on its gastroprotective role and have systematically excluded the involvement of several key pathways. mdpi.comnih.gov

Exploration of Pathways Independent of Prostaglandin (B15479496) Systems

Research has demonstrated that the mechanism of action for this compound's gastroprotective effect does not involve the prostaglandin (PG) system. mdpi.comnih.gov Prostaglandins are crucial for maintaining the integrity of the gastric mucosa. wisdomlib.org In experimental models, pretreatment with indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis, did not diminish the protective effect of this compound against ethanol-induced gastric lesions. mdpi.comresearchgate.net This finding indicates that this compound's protective activity is not reliant on the synthesis or action of prostaglandins. mdpi.comwisdomlib.org

Assessment of Nitric Oxide System Non-Involvement

The nitric oxide (NO) signaling pathway, another critical component of gastric mucosal defense, has also been shown to be independent of this compound's mechanism of action. mdpi.comnih.gov The inhibition of nitric oxide synthase using N(G)-Nitro-L-arginine methyl ester hydrochloride (L-NAME) did not alter the gastroprotective activity of this compound. mdpi.comresearchgate.net This suggests that the compound does not rely on the production of nitric oxide to exert its protective effects on the gastric mucosa. mdpi.comwisdomlib.org

Role of Sulfhydryl Group Interactions

The involvement of non-protein sulfhydryl groups in the gastroprotective mechanism of this compound has been investigated. mdpi.comnih.gov Pretreatment with N-ethylmaleimide (NEM), a blocker of sulfhydryl groups, did not affect the gastroprotective action of this compound against ethanol-induced damage. mdpi.comresearchgate.net This indicates that the mechanism is not dependent on the presence or action of these sulfhydryl-containing compounds. mdpi.comwisdomlib.org However, it has been hypothesized that this compound may potentially bind to cysteine residues on proteins like the H+/K+ ATPase, similar to how omeprazole (B731) metabolites function, which could trigger antioxidant or protective activities. mdpi.com

| Pathway/Molecule | Inhibitor Used | Effect on this compound's Gastroprotective Activity | Conclusion |

| Prostaglandins | Indomethacin | No modification | Not involved in the mechanism of action mdpi.comresearchgate.net |

| Nitric Oxide | L-NAME | No modification | Not involved in the mechanism of action mdpi.comresearchgate.net |

| Sulfhydryl Groups | N-ethylmaleimide (NEM) | No modification | Not involved in the mechanism of action mdpi.comresearchgate.net |

Modulation of Adipocyte Differentiation Pathways

While direct studies on this compound's effect on adipocyte differentiation are limited, research on other germacranolides isolated from Calea urticifolia, such as 2,3-epoxythis compound, has shown suppressive activity against adipocyte differentiation. wisdomlib.org Adipocyte differentiation is a complex process regulated by a cascade of transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.gov Key signaling pathways that control these transcription factors include the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov For example, extracts from other plants have been shown to inhibit adipocyte differentiation by inactivating these specific signaling pathways. nih.gov Another mechanism involves the regulation of the Akt-mTORC1 signaling pathway. sciepub.com Given that related compounds from the same plant interfere with this process, it is plausible that this compound could also modulate these or similar adipocyte differentiation pathways, though direct evidence is currently lacking.

Other Investigated Biological Processes and Their Underlying Mechanisms

This compound, a sesquiterpene lactone derived from the plant Calea urticifolia, has been the subject of research primarily focused on its significant gastroprotective activity. mdpi.comsmolecule.com Scientific investigations have explored the molecular pathways responsible for this effect, revealing a mechanism that appears to be distinct from many standard gastroprotective agents. mdpi.comsmolecule.com Additionally, while preliminary data suggest potential anti-inflammatory and antioxidant properties, the most thoroughly investigated biological process remains its role in protecting the gastric mucosa. smolecule.com

Research into the gastroprotective mechanism of this compound has centered on its efficacy in animal models of ethanol-induced gastric lesions. mdpi.com Studies have demonstrated that this compound provides substantial protection against stomach lining damage caused by ethanol. mdpi.com A key part of this research involved determining whether the protective action of this compound utilized common physiological pathways known for gastric defense, specifically those involving prostaglandins, nitric oxide (NO), and endogenous sulfhydryl groups. mdpi.comnih.gov

To elucidate the underlying mechanism, a series of experiments were conducted using specific inhibitors to block these pathways. mdpi.com The role of prostaglandins, which protect the gastric mucosa by various means including promoting mucus secretion, was tested using indomethacin, a prostaglandin synthesis inhibitor. mdpi.com The involvement of nitric oxide, a molecule that helps maintain mucosal integrity by regulating blood flow, was investigated using NG-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor. mdpi.comnih.gov Finally, the participation of non-protein sulfhydryl groups, which are crucial for antioxidant defense and maintaining the mucus layer, was assessed by pre-treating with N-ethylmaleimide (NEM), a blocker of these groups. mdpi.comnih.gov

The findings from these studies were conclusive: the gastroprotective effect of this compound was not diminished by pretreatment with indomethacin, L-NAME, or N-ethylmaleimide. mdpi.comnih.gov This indicates that the mechanism of action for this compound is apparently independent of prostaglandins, nitric oxide, and non-protein sulfhydryl groups. mdpi.comnih.govwisdomlib.org This unique characteristic distinguishes it from other gastroprotective compounds, such as carbenoxolone, whose activity is reduced by these inhibitors. mdpi.com The exact molecular targets responsible for this compound's protective effects remain a subject for further investigation. mdpi.com

Research Findings on the Gastroprotective Mechanism of this compound

The following table summarizes the results from studies investigating the effect of pathway inhibitors on the gastroprotective activity of this compound in a rat model of ethanol-induced gastric injury.

| Inhibitor Used | Pathway Targeted | Effect on this compound's Gastroprotective Activity | Conclusion |

|---|---|---|---|

| Indomethacin | Prostaglandin Synthesis | No significant modification observed. mdpi.com | The mechanism is likely independent of prostaglandin involvement. mdpi.com |

| NG-nitro-L-arginine methyl ester (L-NAME) | Nitric Oxide (NO) Synthesis | No significant modification observed. mdpi.com | The mechanism is likely independent of nitric oxide involvement. mdpi.com |

| N-ethylmaleimide (NEM) | Sulfhydryl Group Blocking | No significant modification observed. mdpi.com | The mechanism is likely independent of non-protein sulfhydryl group involvement. mdpi.com |

Structure Activity Relationship Sar Studies of Juanislamin and Its Analogues

Identification of Pharmacophoric Elements and Key Structural Features

The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. For Juanislamin, several key features have been identified as essential components of its pharmacophore—the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

The fundamental framework of this compound is the germacrane (B1241064) skeleton , a ten-membered carbocyclic ring that provides the foundational stereochemistry of the molecule. bvsalud.org A critical feature for the bioactivity of many sesquiterpene lactones is the α-methylene-γ-lactone group . mdpi.com This reactive moiety is believed to interact with biological macromolecules, often via Michael-type addition with nucleophilic residues like the sulfhydryl groups of cysteine in proteins. dntb.gov.uamdpi.com

However, the most distinguishing feature that correlates with this compound's high potency in gastroprotection is an additional α,β-unsaturated carbonyl group within its structure. bvsalud.orgdntb.gov.ua Comparative studies have shown that analogues lacking this specific group exhibit significantly lower potency, underscoring its importance as a key pharmacophoric element. bvsalud.org It is hypothesized that this group enhances the molecule's reactivity or its affinity for its biological target. bvsalud.orgdntb.gov.ua

Comparative Analysis with Structurally Related Sesquiterpene Lactones

The importance of this compound's key structural features is best illustrated through comparative analysis with its naturally occurring analogues isolated from Calea urticifolia. Studies evaluating the gastroprotective effects against ethanol-induced gastric lesions in rat models have provided direct evidence of SAR. bvsalud.org

This compound demonstrated 100% gastroprotection at a dose of 10 mg/kg. bvsalud.org In contrast, its structurally related analogues, 2,3-epoxythis compound , calealactone B , and calein D , required a higher dose of 30 mg/kg to achieve the same level of protection. bvsalud.orgdntb.gov.ua The primary structural difference is that this compound possesses an α,β-unsaturated carbonyl moiety that the other three compounds lack. bvsalud.org This finding strongly suggests that this specific functional group is a primary determinant of the heightened potency observed in this compound. bvsalud.orgdntb.gov.ua

| Compound | Key Structural Difference from this compound | Dose for 100% Gastroprotection (in vivo) | Relative Potency |

|---|---|---|---|

| This compound | Baseline structure | 10 mg/kg | High |

| 2,3-Epoxythis compound | Lacks the additional α,β-unsaturated carbonyl group | 30 mg/kg | Lower |

| Calealactone B | Lacks the additional α,β-unsaturated carbonyl group | 30 mg/kg | Lower |

| Calein D | Lacks the additional α,β-unsaturated carbonyl group | 30 mg/kg | Lower |

Computational Approaches to SAR Prediction and Optimization

While direct computational studies such as molecular docking or Quantitative Structure-Activity Relationship (QSAR) analyses on this compound have not been extensively reported in the available literature, these methods are widely applied to the broader class of sesquiterpene lactones to predict biological activity and guide drug design. mdpi.compatsnap.com

Quantitative Structure-Activity Relationship (QSAR) studies on germacranolides and other sesquiterpene lactones have successfully created predictive models. nih.govcsic.es These models correlate variations in biological activity with physicochemical descriptors of the molecules. General findings from QSAR studies on this class of compounds reveal that descriptors related to lipophilicity (LogP), polarizability, and the presence of specific functional groups like the α-methylene-γ-lactone are critical for activity. nih.govmdpi.comcsic.es For instance, some models show that increased lipophilicity can enhance cytotoxic activity by improving the ability to cross cell membranes, while the presence of hydroxyl (OH) groups can sometimes decrease potency. nih.gov The s-trans-s-trans conformation of the germacranolide skeleton has also been identified as being characteristic of highly active compounds. nih.gov

Molecular docking is another computational technique that could be applied to this compound. This method predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. Although the precise molecular target of this compound's gastroprotective effect is not fully elucidated, it is suggested that it may involve binding to cysteine residues. dntb.gov.ua Future research could utilize molecular docking to simulate the interaction of this compound and its analogues with potential protein targets, such as the H+/K+ ATPase or components of the Nrf2 system, to further understand the molecular basis of its activity and rationalize the observed SAR. dntb.gov.uaresearchgate.net

These computational approaches represent a logical next step in the optimization of this compound. By building QSAR models and performing docking studies, it would be possible to rationally design novel analogues with potentially enhanced potency and better-defined mechanisms of action.

Computational and Theoretical Chemistry Studies of Juanislamin

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict how a ligand, such as juanislamin, might interact with a protein target. Such simulations could identify potential biological targets for this compound by evaluating its binding affinity and interaction patterns with a range of known protein structures. The results are often presented in a data table format, showcasing binding energies and key interacting residues.

Hypothetical Data Table for this compound Molecular Docking:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | - | - |

| Tumor Necrosis Factor-alpha (TNF-α) | - | - |

| H+/K+ ATPase | - | - |

Note: The data in this table is hypothetical and serves as an example of what molecular docking studies could reveal. No such data currently exists for this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govmdpi.com These methods could be applied to this compound to understand its fundamental chemical properties. For instance, calculations could determine its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and various reactivity descriptors. This information would be invaluable for predicting its chemical behavior and metabolic fate.

Hypothetical Data Table for this compound Quantum Chemical Properties:

| Property | Value |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Dipole Moment (Debye) | - |

Note: The data in this table is for illustrative purposes only. The quantum chemical properties of this compound have not yet been reported.

Advanced Analytical Methodologies for Juanislamin Research

Development of Hyphenated Techniques for Trace Analysis

There is no available research detailing the development and application of hyphenated analytical techniques specifically for the trace analysis of Juanislamin. Hyphenated techniques, which couple a separation method with a spectroscopic detection method (e.g., LC-MS, GC-MS), are essential for detecting and quantifying minute amounts of a compound in complex mixtures. ijpsjournal.comasiapharmaceutics.info While these techniques are standard in modern analytical chemistry, their specific adaptation and optimization for this compound have not been documented in accessible scientific literature.

Bioanalytical Method Validation for Complex Biological Matrices

Similarly, no studies concerning the bioanalytical method validation for this compound in complex biological matrices such as plasma, urine, or tissue have been found. Bioanalytical method validation is a critical regulatory requirement to ensure the reliability, reproducibility, and accuracy of quantitative data from biological samples. nih.govfda.goveuropa.eu The process involves assessing parameters like selectivity, accuracy, precision, and stability. Without published research, it is not possible to provide details on validated methods for this compound.

Metabolomic Profiling of this compound Biotransformation Products

Information on the metabolomic profiling of this compound's biotransformation products is also unavailable. Metabolomics studies are employed to identify the metabolic fate of a compound within a biological system, revealing its various metabolites. metabolomicssociety.orgnih.gov One study mentions "this compound" in a list of terpenoids in a metabolomics analysis of barley, but provides no data on its biotransformation. mcgill.ca There are no dedicated studies that have identified or quantified the metabolites of this compound after in vitro or in vivo administration.

Due to the absence of specific research data for this compound in these advanced analytical areas, the creation of a detailed and scientifically accurate article as per the requested outline is not feasible. The generation of such content would require speculation and fabrication of data, which would violate the principles of scientific accuracy.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Biosynthetic Engineering Strategies

The natural source of Juanislamin is the plant Calea urticifolia. smolecule.com The typical synthesis method involves extraction from this plant, followed by purification using techniques like column chromatography. smolecule.com While the complete biosynthetic pathway for this compound has been proposed, further elucidation is required. uoa.gr A key area of future research will be the application of biosynthetic engineering to enhance the production of this compound and its derivatives. This could involve heterologous expression of the biosynthetic genes in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli. Such strategies could provide a more sustainable and scalable production platform compared to extraction from its natural source.

Moreover, understanding the enzymatic steps in the biosynthesis of the terpene backbone and subsequent modifications, such as the formation of the lactone ring and the addition of an α,β-unsaturated carbonyl group, will be crucial. nih.govmdpi.com This knowledge could enable the engineering of enzymes to produce novel analogs of this compound with potentially enhanced or altered biological activities. For instance, a derivative, 2,3-epoxy-juanislamin, has also been isolated and shows potent biological activity, highlighting the potential for generating valuable compounds through targeted biosynthetic modifications. academicjournals.orgresearchgate.net

Development of Advanced Synthetic Routes and Chemoenzymatic Approaches

Currently, this compound is primarily obtained through isolation from its natural source. smolecule.comnih.gov The development of a total synthesis route for this compound would be a significant advancement, providing a reliable supply for further research and development. An efficient synthetic strategy would also allow for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Future research should also focus on chemoenzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. This could involve using enzymes to perform specific stereoselective steps in the synthesis, which are often challenging to achieve through purely chemical methods. The chemical reactivity of this compound, which includes hydrolysis of the lactone ring and oxidation, offers avenues for creating semi-synthetic derivatives. smolecule.com

Integration with Systems Biology and Network Pharmacology Paradigms

The gastroprotective mechanism of this compound has been investigated, and studies suggest it acts independently of prostaglandins, nitric oxide, and sulfhydryl groups. nih.govresearchgate.net This indicates that it may operate through alternative biological pathways. Future research employing systems biology approaches, such as transcriptomics, proteomics, and metabolomics, could provide a comprehensive understanding of the molecular mechanisms underlying this compound's effects.

Network pharmacology can be utilized to predict potential protein targets of this compound and to understand its polypharmacological effects. Given that it may bind to cysteine residues of proteins like the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) system, a broader investigation into its interactions with various cellular targets is warranted. nih.gov This approach will be invaluable in identifying new therapeutic indications for this compound and understanding its potential off-target effects.

Emerging Applications in Chemical Biology and Material Science Research

The unique chemical structure and biological activity of this compound make it a valuable tool for chemical biology research. It can be used as a molecular probe to study specific biological processes, particularly those related to gastric protection and inflammation. smolecule.comnih.gov Its demonstrated anti-melanotic activity through the suppression of tyrosinase expression in melanoma cells opens up avenues for its use in dermatological research. academicjournals.org

While not extensively explored, the potential applications of this compound in material science are an emerging area of interest. The reactivity of its functional groups could be exploited for polymerization or for conjugation to other materials to create novel biocompatible materials with specific biological properties. smolecule.com For instance, its antioxidant properties could be harnessed in the development of new biomaterials designed to mitigate oxidative stress. smolecule.com

Q & A

Q. What is the molecular structure of Juanislamin, and how does it influence its reported bioactivity?

this compound (C₂₃H₂₈O₈) is a sesquiterpenic lactone isolated from Calea urticifolia leaves. Its structure includes a γ-lactone ring and epoxide functional groups, which are critical for its cytotoxic activity (IC₅₀ = 3.0 μmol/L against U937 cells) . To confirm structural identity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular formula validation. Comparative studies with structurally similar lactones (e.g., parthenolide) can clarify structure-activity relationships .

Q. What methodologies are recommended for isolating this compound from natural sources?

Standard isolation involves:

- Extraction : Use polar solvents (e.g., methanol or ethanol) for crude extraction from dried plant material .

- Chromatography : Employ silica gel column chromatography for preliminary separation, followed by HPLC with C18 reverse-phase columns for purification .

- Validation : Cross-reference spectral data with published datasets (e.g., UV absorption at 210–240 nm for lactones) to confirm purity .

Q. What in vitro assays are commonly used to evaluate this compound’s cytotoxic properties?

Key assays include:

- Cell viability tests : MTT or resazurin-based assays on cancer cell lines (e.g., U937, HeLa) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to detect early/late apoptosis .

- Control comparisons : Use parthenolide (IC₅₀ = 1.9 μmol/L) as a positive control to benchmark activity .

Advanced Research Questions

Q. How can researchers optimize experimental design for studying this compound’s structure-activity relationships (SAR)?

- Systematic variation : Synthesize analogs with modifications to the lactone ring or epoxide group to assess functional group contributions .

- Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., NF-κB or tubulin) .

- Dose-response curves : Apply nonlinear regression models to quantify potency differences between analogs .

Q. How should contradictory cytotoxicity data for this compound across different cell lines be analyzed?

Contradictions may arise from:

- Cell-specific factors : Variability in membrane permeability or metabolic activation pathways. Validate results using ≥3 independent cell lines .

- Experimental variables : Standardize assay conditions (e.g., incubation time, serum concentration) to minimize artifacts .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds .

Q. What challenges exist in synthesizing this compound analogs with enhanced bioactivity?

Key hurdles include:

- Stereochemical control : Epoxide ring-opening reactions may produce undesired diastereomers. Optimize reaction conditions (e.g., temperature, catalysts) for selectivity .

- Solubility limitations : Modify hydrophobic regions (e.g., methyl groups) to improve aqueous solubility without compromising activity .

Q. What strategies can validate this compound’s anti-inflammatory mechanisms in preclinical models?

- In vivo models : Use carrageenan-induced paw edema or LPS-challenged macrophages to assess COX-2 inhibition .

- Biomarker analysis : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or multiplex assays .

- Dose optimization : Conduct pharmacokinetic studies to determine bioavailability and therapeutic windows .

Q. How do extraction parameters (e.g., solvent polarity, temperature) affect this compound’s yield and purity?

- Solvent screening : Compare extraction efficiencies of methanol, ethanol, and dichloromethane using UV-HPLC .

- Temperature effects : Higher temperatures may degrade thermolabile lactones; test stability via accelerated degradation studies .

- Green chemistry : Evaluate microwave-assisted extraction (MAE) or ultrasound methods to reduce solvent use .

Methodological Guidelines

- Data reporting : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed synthesis protocols and spectral data .

- Contradiction resolution : Apply principles of dialectical materialism to prioritize dominant factors in data discrepancies (e.g., cell line specificity vs. assay variability) .

- Ethical compliance : Disclose conflicts of interest and adhere to institutional guidelines for animal/human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.